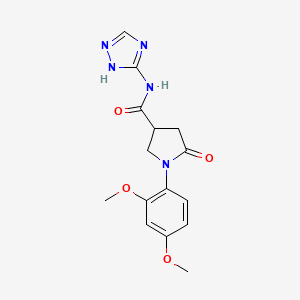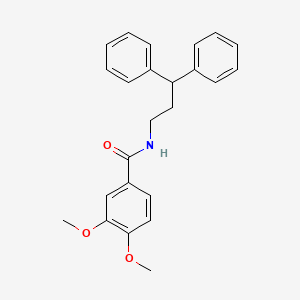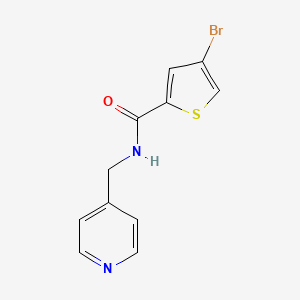![molecular formula C15H24ClNO3 B6000435 [4-(4-Morpholin-4-ylbutoxy)phenyl]methanol;hydrochloride](/img/structure/B6000435.png)
[4-(4-Morpholin-4-ylbutoxy)phenyl]methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Morpholin-4-ylbutoxy)phenyl]methanol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a butoxy group, and a phenylmethanol moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Morpholin-4-ylbutoxy)phenyl]methanol;hydrochloride typically involves the reaction of 4-(4-morpholinyl)butanol with phenylmethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[4-(4-Morpholin-4-ylbutoxy)phenyl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
[4-(4-Morpholin-4-ylbutoxy)phenyl]methanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [4-(4-Morpholin-4-ylbutoxy)phenyl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(4-Morpholin-4-ylbutoxy)phenyl]methanol
- [4-(4-Morpholin-4-ylbutoxy)phenyl]ethanol
- [4-(4-Morpholin-4-ylbutoxy)phenyl]propanol
Uniqueness
[4-(4-Morpholin-4-ylbutoxy)phenyl]methanol;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
[4-(4-morpholin-4-ylbutoxy)phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c17-13-14-3-5-15(6-4-14)19-10-2-1-7-16-8-11-18-12-9-16;/h3-6,17H,1-2,7-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQOJMUDDWTBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=C(C=C2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-piperidin-1-yl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide](/img/structure/B6000353.png)

![N-(4-pyrimidinylmethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6000392.png)
![N-(3'-methyl-3-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]prolinamide](/img/structure/B6000396.png)

![4-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole](/img/structure/B6000404.png)
![2-methyl-1-(3-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-pyrazol-1-yl}propanoyl)indoline](/img/structure/B6000411.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-pentenamide](/img/structure/B6000416.png)
![2-[4-[(1-Ethylimidazol-2-yl)methyl]-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B6000422.png)
![1-(2-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B6000430.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6000438.png)
![2-({4-ethyl-5-[(2-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B6000447.png)
![N'-[(E)-(3-Ethoxy-2-hydroxyphenyl)methylidene]-2,2-diphenylcyclopropane-1-carbohydrazide](/img/structure/B6000451.png)

